2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide
Overview
Description
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide involves the inhibition of tubulin polymerization, which is necessary for cell division. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. This selectivity may be due to the higher rate of cell division in cancer cells, making them more susceptible to the effects of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide in lab experiments is its selectivity towards cancer cells, allowing for more targeted studies. However, one limitation is its relatively low water solubility, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
For 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide research include studying its efficacy in animal models, exploring its potential as a combination therapy with other anticancer agents, and developing more water-soluble derivatives for improved bioavailability. Additionally, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide may have potential applications in other fields, such as anti-inflammatory and anti-parasitic agents.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-9-17(23-2)8-3-13(12)10-14(11-20)18(22)21-16-6-4-15(19)5-7-16/h3-10H,1-2H3,(H,21,22)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAFXABXZGDTC-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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